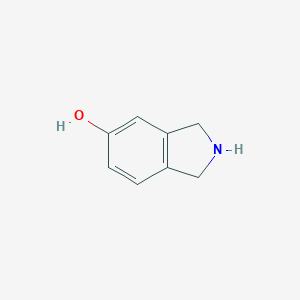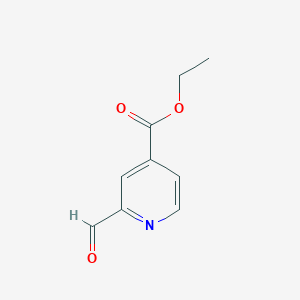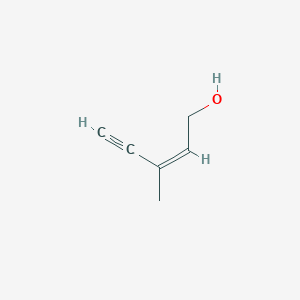
(Z)-3-Methylpent-2-en-4-yn-1-ol
Übersicht
Beschreibung
The compound "(Z)-3-Methylpent-2-en-4-yn-1-ol" has been the subject of various studies due to its interesting chemical properties and potential applications. It is a conjugated enyne, which means it contains both a double bond (ene) and a triple bond (yne) in its structure, with a specific geometric configuration (Z) indicating the relative positions of substituents around the double bond .
Synthesis Analysis
The stereoselective synthesis of related conjugated (Z)-1,3-enynes has been achieved through dehydration reactions of allenic bromohydrins, catalyzed by Sc(OTf)3. These enynes can be further transformed into methylenecyclopentenes using base-mediated allylation reactions followed by ene-carbocyclization . Additionally, the synthesis of similar compounds, such as (Z)-2-methyl-3-triphenylstannyl-3-pentene-2-ol, has been reported, with characterization by X-ray diffraction and NMR studies .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction, revealing a distorted tetrahedral geometry around the tin atom in the case of (Z)-2-methyl-3-triphenylstannyl-3-pentene-2-ol. This distortion is attributed to a weak intramolecular interaction, which forms a loose four-membered ring .
Chemical Reactions Analysis
(Z)-3-Methylpent-2-en-4-yn-1-ol undergoes interesting chemical reactions, such as dimerization through a Diels-Alder reaction with cleavage of a carbon-carbon bond, leading to the formation of low-molecular-weight products . It also reacts with paraformaldehyde and secondary amines to form α-(1,3-bis-N,N-dialkylaminoprop-2-yl)furans . Furthermore, the reactivity of a related (3-Methylpentadienyl)iron(1+) cation has been explored for the late-stage introduction of a (3-Methyl-2Z,4-pentadien-1-yl) side chain in the synthesis of natural products .
Physical and Chemical Properties Analysis
The rate coefficients for reactions of nitrate radicals (NO3) with (Z)-3-methylpent-2-ene have been determined, providing insights into its reactivity and atmospheric lifetime. The study suggests that NO3-initiated oxidation is a major degradation route for this compound in the atmosphere . The physical properties, such as the odor of related compounds like 3-mercapto-2-methylpentan-1-ol, have also been characterized, indicating a strong dependence on concentration for the perceived aroma .
Wissenschaftliche Forschungsanwendungen
Dimerization and Reaction Pathways
(Z)-3-Methylpent-2-en-4-yn-1-ol demonstrates intriguing chemical behavior, such as participating in dimerization through the Diels-Alder reaction. In one study, this compound undergoes a thermal reaction leading to radical polymerization and the formation of low-molecular-weight products via a nonradical pathway. This results in the dimerization of the original alcohol, presenting an unusual pathway for the Diels-Alder reaction with the elimination of formaldehyde molecules (Nekipelova & Fentsov, 1989).
Catalytic Transformations
In the field of catalysis, (Z)-3-Methylpent-2-en-4-yn-1-ol has been used as a substrate. A study exploring arene-ruthenium-carbenes utilized this compound for the catalytic transformation into 2,3-dimethylfuran. This process occurred at 80°C, showing a high yield of the furan product (Çetinkaya, Özdemir, Bruneau, & Dixneuf, 1997).
Stereoselective Reactions
The compound also plays a role in stereoselective reactions. A study focusing on the stereochemistry of ene reactions with singlet oxygen and triazolinediones investigated a derivative of (Z)-3-Methylpent-2-en-4-yn-1-ol. This research provided insights into the diastereoselectivity of adducts derived from these reactions, contributing to the understanding of reaction mechanisms in organic synthesis (Vassilikogiannakis, Stratakis, Orfanopoulos, & Foote, 1999).
Reactions with Other Compounds
Another aspect of its reactivity is its interaction with other chemicals. For example, it has been studied in the context of its reaction with nitrate radicals, providing valuable data for understanding the atmospheric chemistry of man-made emissions (Pfrang, Tooze, Nalty, Canosa-mas, & Wayne, 2006).
Hydroamination and Cyclization
In addition, (Z)-3-Methylpent-2-en-4-yn-1-ol has been studied for its potential in hydroamination and cyclization reactions. A research explored its aminomethylation with paraformaldehyde and secondary amines, leading to the formation of specific furan derivatives (Mavrov & Simirskaya, 2001).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.
Zukünftige Richtungen
This involves predicting or proposing future research directions. This could include potential applications of the compound, further reactions it could undergo, or ways to improve its synthesis.
For a specific compound, you would need to search the scientific literature for relevant papers. Tools like Google Scholar, PubMed, and others can be used to find such papers. Once the papers are found, they can be analyzed to gather the above information. Please note that not all compounds will have information available on all the above categories. The amount and type of information available will depend on how much research has been done on the compound.
Eigenschaften
IUPAC Name |
(Z)-3-methylpent-2-en-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJHASYJQIRSLE-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CO)/C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334886 | |
| Record name | (2Z)-3-Methyl-2-penten-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Methylpent-2-en-4-yn-1-ol | |
CAS RN |
6153-05-5, 105-29-3 | |
| Record name | (2Z)-3-Methyl-2-penten-4-yn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentol cis-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-3-Methyl-2-penten-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-3-methylpent-2-en-4-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PENTOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3L27C7DKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





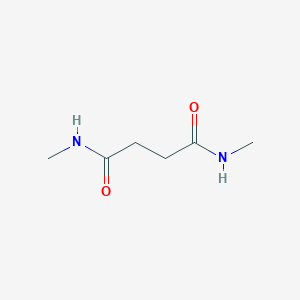
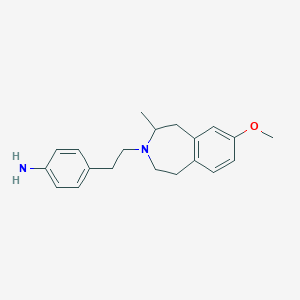

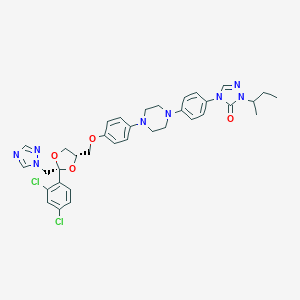

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)




